1-(Chloromethyl)-1H-benzotriazole
Overview
Description
1-(Chloromethyl)-1H-benzotriazole is an organic compound that belongs to the class of benzotriazoles. Benzotriazoles are heterocyclic compounds containing a triazole ring fused to a benzene ring. The chloromethyl group attached to the nitrogen atom in the triazole ring makes this compound particularly interesting for various chemical applications. It is often used as an intermediate in organic synthesis and has applications in various fields, including chemistry, biology, and industry.
Mechanism of Action
Target of Action
It is known that chloromethyl compounds typically react with organic substrates, particularly those containing active hydrogen atoms .
Mode of Action
1-(Chloromethyl)-1H-benzotriazole, like other chloromethyl compounds, is likely to undergo electrophilic substitution reactions . In these reactions, this compound would act as an electrophile, interacting with nucleophilic sites on its targets . This interaction could lead to the replacement of a hydrogen atom on the target molecule with the this compound, potentially altering the target’s properties or function .
Biochemical Pathways
It is known that electrophilic substitution reactions, such as those likely undergone by this compound, can have significant effects on biochemical pathways . For example, they can alter the structure and function of biomolecules, potentially disrupting normal cellular processes .
Pharmacokinetics
The properties of chloromethyl compounds, in general, suggest that they may be readily absorbed and distributed within the body due to their reactivity and small size . Their metabolism and excretion would likely depend on the specific biochemical reactions they undergo within the body .
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific targets and the nature of its interactions with these targets. Given its likely mode of action as an electrophile, it could potentially alter the structure and function of target molecules, leading to changes in cellular processes .
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors. For example, the presence of other reactive substances could compete with this compound for its targets, potentially affecting its efficacy . Additionally, factors such as temperature and pH could influence the rate and extent of its reactions .
Biochemical Analysis
Biochemical Properties
The role of 1-(Chloromethyl)-1H-benzotriazole in biochemical reactions is not well-documented in the literature. It’s plausible that it may interact with certain enzymes, proteins, and other biomolecules, influencing their function or structure. The nature of these interactions could be complex and multifaceted, potentially involving covalent or non-covalent bonding, and may be influenced by factors such as pH, temperature, and the presence of other molecules .
Cellular Effects
It’s possible that it could influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It could exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Chloromethyl)-1H-benzotriazole can be synthesized through several methods. One common method involves the reaction of benzotriazole with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. . The reaction conditions typically involve maintaining a low temperature to control the reaction rate and prevent side reactions.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The use of environmentally friendly catalysts and solvents is also emphasized to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 1-(Chloromethyl)-1H-benzotriazole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the chloromethyl group can yield methyl derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in aprotic solvents.
Major Products Formed:
Substitution Reactions: Products include azidomethyl, thiocyanatomethyl, and methoxymethyl derivatives.
Oxidation Reactions: Products include benzotriazole-1-carboxaldehyde and benzotriazole-1-carboxylic acid.
Reduction Reactions: Products include methylbenzotriazole.
Scientific Research Applications
1-(Chloromethyl)-1H-benzotriazole has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of bioactive molecules and as a building block in the synthesis of enzyme inhibitors.
Industry: The compound is used in the production of corrosion inhibitors, dyes, and polymers.
Comparison with Similar Compounds
1-(Bromomethyl)-1H-benzotriazole: Similar in structure but contains a bromomethyl group instead of a chloromethyl group.
1-(Hydroxymethyl)-1H-benzotriazole: Contains a hydroxymethyl group, making it more reactive towards certain nucleophiles.
1-(Methoxymethyl)-1H-benzotriazole: Contains a methoxymethyl group, which can influence its solubility and reactivity.
Uniqueness: 1-(Chloromethyl)-1H-benzotriazole is unique due to its specific reactivity profile, which is influenced by the presence of the chloromethyl group. This makes it particularly useful in substitution reactions where the chlorine atom can be readily replaced by other functional groups .
Properties
IUPAC Name |
1-(chloromethyl)benzotriazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3/c8-5-11-7-4-2-1-3-6(7)9-10-11/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSEROABGEVRIRY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00391501 | |
Record name | 1-(Chloromethyl)-1H-benzotriazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00391501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54187-96-1 | |
Record name | 1-(Chloromethyl)-1H-benzotriazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00391501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(Chloromethyl)-1H-benzotriazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Are there any studies exploring the biological activity of 1-(Chloromethyl)-1H-benzotriazole or its derivatives?
A2: While limited, some research explores the biological activity of this compound derivatives. One study investigated the cytotoxicity of a photoactivatable tricarbonyl manganese(I) complex containing this compound against leukemia cells []. This suggests potential applications in medicinal chemistry, but further research is necessary to fully understand the mechanism of action, efficacy, and safety profile of these compounds.
Q2: Can this compound be used as a building block for synthesizing other compounds?
A3: Yes, this compound serves as a versatile building block in organic synthesis. It can react with various nucleophiles, such as thiols and selenols, to form ligands []. These ligands, in turn, can complex with metal ions like silver(I) to generate catalysts used in organic reactions. For instance, silver(I) complexes with ligands derived from this compound have shown promising activity in catalyzing A3 coupling reactions, which are valuable for synthesizing propargylamines [].
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